lithium(1+) 3-cyanocyclopentane-1-carboxylate
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Overview
Description
Lithium(1+) 3-cyanocyclopentane-1-carboxylate is an organolithium compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium cation coordinated to a 3-cyanocyclopentane-1-carboxylate anion, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-cyanocyclopentane-1-carboxylate typically involves the reaction of 3-cyanocyclopentane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide to facilitate the deprotonation of the carboxylic acid and subsequent formation of the lithium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-cyanocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The lithium cation can act as a nucleophile, participating in substitution reactions with electrophiles.
Coordination Chemistry: The compound can form coordination complexes with transition metals, which can be useful in catalysis.
Redox Reactions: The cyanocyclopentane moiety can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents.
Coordination Chemistry: Transition metal salts, such as palladium or platinum complexes, are often used.
Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyanocyclopentane derivatives.
Coordination Chemistry: Metal-ligand complexes.
Redox Reactions: Oxidized or reduced forms of the cyanocyclopentane moiety.
Scientific Research Applications
Lithium(1+) 3-cyanocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism by which lithium(1+) 3-cyanocyclopentane-1-carboxylate exerts its effects is multifaceted:
Molecular Targets: The lithium cation can interact with various enzymes and receptors, potentially modulating their activity.
Pathways Involved: Lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatase, which are involved in critical cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Lithium orotate: Used as a dietary supplement for its potential mood-stabilizing effects.
Uniqueness
Lithium(1+) 3-cyanocyclopentane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications that are not shared by other lithium salts. Its ability to form coordination complexes and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
2680537-30-6 |
---|---|
Molecular Formula |
C7H8LiNO2 |
Molecular Weight |
145.1 |
Purity |
95 |
Origin of Product |
United States |
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